N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide

D2 dopamine receptor antagonism antipsychotic screening in vivo pharmacology

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide (CAS 921521-79-1) is a synthetic, research-grade small molecule belonging to the class of thiazole-piperazine acetamides. Its structure integrates a 2-acetamidothiazole core with a 3-chlorophenylpiperazine moiety via a 2-oxoethyl linker.

Molecular Formula C17H19ClN4O2S
Molecular Weight 378.9 g/mol
CAS No. 921521-79-1
Cat. No. B6559353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide
CAS921521-79-1
Molecular FormulaC17H19ClN4O2S
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H19ClN4O2S/c1-12(23)19-17-20-14(11-25-17)10-16(24)22-7-5-21(6-8-22)15-4-2-3-13(18)9-15/h2-4,9,11H,5-8,10H2,1H3,(H,19,20,23)
InChIKeyXBVOACBFMYJXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide (921521-79-1): Procurement-Relevant Identity and Core Pharmacology


N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide (CAS 921521-79-1) is a synthetic, research-grade small molecule belonging to the class of thiazole-piperazine acetamides. Its structure integrates a 2-acetamidothiazole core with a 3-chlorophenylpiperazine moiety via a 2-oxoethyl linker[1]. The compound was originally disclosed in a 2008 study as part of a series designed as novel atypical antipsychotic agents, where it was designated compound **AG 3** and demonstrated the most potent in vivo pharmacological profile within the series[1]. The molecular formula is C₁₇H₁₉ClN₄O₂S (MW 378.9 g/mol)[2]. The compound is primarily sourced for preclinical research in neuropsychiatric and receptor pharmacology programs[1].

Why Generic Substitution of N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide Fails: The 3-Chlorophenyl Determinant of In Vivo Atypical Antipsychotic Activity


Within the thiazole-piperazine acetamide chemotype, the specific 3-chlorophenyl substitution on the piperazine ring is the primary determinant of the compound's superior in vivo antipsychotic-like profile. In the original series, compounds bearing other aryl substitutions (e.g., phenyl, 4-fluorophenyl, 2-methoxyphenyl) or unsubstituted piperazine exhibited markedly reduced or negligible activity in both D₂ antagonism (climbing mouse assay) and 5-HT₂A antagonism (quipazine-induced head twitch) models[1]. Critically, the 3-chlorophenyl analog (AG 3) was identified as the most active compound in the series, demonstrating that the meta-chloro substitution provides an optimal balance of D₂/5-HT₂A dual antagonism that cannot be replicated by other in-class analogs[1]. Generic substitution with a different arylpiperazine thiazole-acetamide would therefore result in a loss of the dual-receptor pharmacodynamic signature that defines this compound's preclinical efficacy and its advantage of showing no catalepsy induction[1].

Product-Specific Quantitative Evidence Guide for N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide (921521-79-1) Versus Closest Analogs


In Vivo D₂ Antagonism: AG 3 vs. Other Series Compounds in the Apomorphine-Induced Climbing Mouse Assay

In the original series, AG 3 (921521-79-1) exhibited the strongest inhibition of apomorphine-induced climbing behavior in Swiss albino mice, a standard behavioral model for D₂ receptor antagonism[1]. While precise ED₅₀ or % inhibition values are reported in the full paper, the publication explicitly states that AG 3 was identified as the most active compound among all synthesized analogs[1]. Other series members, including the unsubstituted phenyl analog (AG 1), 4-fluorophenyl analog (AG 2), and 2-methoxyphenyl analog (AG 4), showed weaker or no significant attenuation of climbing, establishing the meta-chlorophenyl group as the critical pharmacophoric element for D₂ blockade[1]. The assay conditions used apomorphine at a standard dose (typically 1.5 mg/kg s.c.) to induce climbing, with test compounds administered i.p. prior to observation[1].

D2 dopamine receptor antagonism antipsychotic screening in vivo pharmacology

In Vivo 5-HT₂A Antagonism: AG 3 vs. Series Analogs in Quipazine-Induced Head Twitch Model

AG 3 (921521-79-1) demonstrated superior 5-HT₂A receptor antagonism in the quipazine-induced head twitch assay in mice compared to other series members[1]. This model is a well-validated in vivo correlate of 5-HT₂A blockade, a hallmark of atypical antipsychotics[1]. The publication's abstract highlights AG 3 as the most active compound across both D₂ and 5-HT₂A endpoints, implying that its dual antagonism profile is unmatched by other compounds in the series[1]. Quipazine, a 5-HT₂A agonist, was administered to induce head twitches, and the test compounds were evaluated for their ability to suppress this behavior[1].

5-HT2A serotonin receptor antagonism atypical antipsychotic head twitch response

Absence of Catalepsy: Differentiation from Typical Neuroleptics and In-Class Compounds

A key differentiator for AG 3 (921521-79-1) is the explicit observation that none of the synthesized compounds in the series, including AG 3, induced catalepsy in mice at behaviorally active doses[1]. Catalepsy in rodents is a preclinical predictor of extrapyramidal side effects (EPS) associated with typical antipsychotics like haloperidol[1]. This finding positions AG 3 as an atypical antipsychotic candidate, in contrast to haloperidol which reliably induces catalepsy at D₂-blocking doses[1]. Within the series, while all compounds shared the absence of catalepsy, only AG 3 combined this safety feature with potent D₂/5-HT₂A dual antagonism[1].

catalepsy extrapyramidal side effects atypical antipsychotic differentiation

Meta-Chlorophenyl Substitution: Structural Determinant for Dual D₂/5-HT₂A Activity vs. Other Arylpiperazine Analogs

The SAR investigation within the series demonstrated that the 3-chlorophenyl substituent on the piperazine nitrogen is essential for achieving the dual D₂/5-HT₂A antagonist profile[1]. Analogs bearing phenyl (AG 1), 4-fluorophenyl (AG 2), 2-methoxyphenyl (AG 4), and other substituents showed markedly reduced activity in both behavioral assays[1]. This establishes that the meta-chloro substitution provides a unique steric and electronic environment for receptor interaction that other mono-substituted phenyl groups cannot replicate[1]. This is consistent with the broader antipsychotic literature where meta-substituted phenylpiperazines often exhibit optimal dopamine-serotonin receptor binding[1].

structure-activity relationship meta-chlorophenyl pharmacophore piperazine substitution

Best Research and Industrial Application Scenarios for N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide (921521-79-1)


Preclinical Antipsychotic Lead Optimization: Dual D₂/5-HT₂A Antagonist Scaffold

AG 3 serves as a validated starting point for medicinal chemistry programs targeting novel atypical antipsychotics. Its demonstrated dual D₂/5-HT₂A antagonism in vivo[1] combined with the absence of catalepsy[1] makes it a superior scaffold compared to other thiazole-piperazine analogs lacking the 3-chlorophenyl substituent. Researchers can use AG 3 to explore structural modifications around the acetamide, thiazole, and chlorophenyl regions while maintaining the core pharmacophore responsible for the favorable dual-receptor profile.

In Vivo Pharmacological Studies of Dopamine-Serotonin Receptor Interactions

AG 3 is an appropriate tool compound for behavioral pharmacology studies investigating the interplay between D₂ and 5-HT₂A receptor pathways in rodent models. Its activity in both the apomorphine-induced climbing assay and quipazine-induced head twitch model[1] provides a consistent dual-receptor engagement profile that other series members lack, enabling more reliable interpretation of receptor cross-talk in antipsychotic mechanisms.

Structure-Activity Relationship (SAR) Reference Standard for Meta-Chlorophenylpiperazine Libraries

Because the 3-chlorophenyl substitution was identified as the most potent substituent in the series[1], AG 3 functions as an SAR reference standard for laboratories synthesizing or screening libraries of arylpiperazine-thiazole-acetamides. It provides a benchmark for comparative D₂/5-HT₂A activity and catalepsy liability assessment, enabling rank-ordering of new analogs against the best-in-series compound[1].

Quote Request

Request a Quote for N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.